3-[(2-chloro-6-methylphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile
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Overview
Description
3-[(2-chloro-6-methylphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrazole ring, a nitrile group, and a substituted aniline moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chloro-6-methylphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile typically involves multiple steps. One common method includes the reaction of 2-chloro-6-methylaniline with sodium azide to form the corresponding azide intermediate. This intermediate then undergoes a cyclization reaction with an appropriate nitrile compound under acidic conditions to yield the desired tetrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chloro-6-methylphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
3-[(2-chloro-6-methylphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with desired chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2-chloro-6-methylphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: Shares a similar substituted aniline moiety.
Indole derivatives: Contain similar aromatic structures and are used in various biological applications.
Uniqueness
3-[(2-chloro-6-methylphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is unique due to its combination of a tetrazole ring and a nitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C11H9ClN6 |
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Molecular Weight |
260.68 g/mol |
IUPAC Name |
(Z)-3-(2-chloro-6-methylanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile |
InChI |
InChI=1S/C11H9ClN6/c1-7-3-2-4-9(12)10(7)14-6-8(5-13)11-15-17-18-16-11/h2-4,6,14H,1H3,(H,15,16,17,18)/b8-6- |
InChI Key |
SUPNXAOKBSBCDB-VURMDHGXSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)N/C=C(/C#N)\C2=NNN=N2 |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC=C(C#N)C2=NNN=N2 |
Origin of Product |
United States |
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